molecular formula C18H30ClNO4 B4404590 4-{2-[2-(2-sec-butoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride

4-{2-[2-(2-sec-butoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride

Cat. No. B4404590
M. Wt: 359.9 g/mol
InChI Key: AVPQDZIBCMYRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[2-(2-sec-butoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. It is a synthetic compound that belongs to the class of morpholine derivatives. The compound has been studied for its potential use in various applications, including as a drug delivery agent, a surfactant, and a catalyst.

Mechanism of Action

The mechanism of action of 4-{2-[2-(2-sec-butoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride is not fully understood. However, it is believed to interact with cell membranes and alter their properties, resulting in enhanced drug delivery and improved stability of nanoparticles. The compound may also act as a Lewis acid catalyst in organic reactions.
Biochemical and physiological effects:
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that the compound is well-tolerated and has low toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{2-[2-(2-sec-butoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride is its ability to enhance the solubility and bioavailability of poorly water-soluble drugs. The compound also improves the stability and control the size of the resulting nanoparticles in emulsion polymerization reactions. However, the limitations of the compound include its limited solubility in organic solvents and its potential interference with some analytical techniques.

Future Directions

There are several future directions for the use of 4-{2-[2-(2-sec-butoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride in scientific research. One potential direction is the development of new drug delivery systems using the compound. Another potential direction is the use of the compound as a catalyst in organic reactions. Additionally, the compound may have potential applications in the field of nanotechnology, particularly in the development of new nanoparticles for drug delivery and other applications.

Scientific Research Applications

4-{2-[2-(2-sec-butoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride has been used in various scientific research applications. It has been studied as a drug delivery agent for its ability to enhance the solubility and bioavailability of poorly water-soluble drugs. The compound has also been used as a surfactant in emulsion polymerization reactions to improve the stability and control the size of the resulting nanoparticles. Additionally, this compound has been used as a catalyst in various organic reactions.

properties

IUPAC Name

4-[2-[2-(2-butan-2-yloxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4.ClH/c1-3-16(2)23-18-7-5-4-6-17(18)22-15-14-21-13-10-19-8-11-20-12-9-19;/h4-7,16H,3,8-15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPQDZIBCMYRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC=C1OCCOCCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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